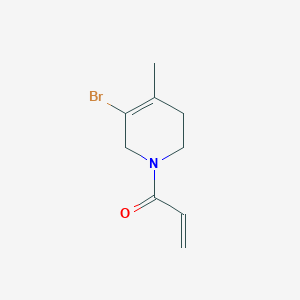
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one, also known as BRD7880, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has a molecular weight of 263.1 g/mol.
Scientific Research Applications
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of several enzymes, including histone deacetylases and lysine demethylases. These enzymes are involved in the regulation of gene expression and have been implicated in the development of cancer, neurological disorders, and inflammatory diseases.
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit anti-tumor activity in preclinical studies. It has been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Mechanism of Action
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one exerts its biological effects by inhibiting the activity of enzymes involved in epigenetic regulation. Specifically, it inhibits the activity of histone deacetylases and lysine demethylases, which are involved in the modification of histones and other proteins that regulate gene expression. By inhibiting these enzymes, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one can alter the expression of genes that are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to exhibit potent anti-tumor activity in preclinical studies. It induces apoptosis and inhibits cell proliferation in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Advantages and Limitations for Lab Experiments
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized in preclinical studies, and its mechanism of action is well understood. However, there are also limitations to its use. 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one has not yet been tested in clinical trials, and its safety and efficacy in humans are not known. In addition, the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one have not been established.
Future Directions
There are several future directions for research on 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one. One potential application is in the treatment of cancer. Further preclinical studies are needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy. In addition, clinical trials are needed to evaluate the safety and efficacy of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in humans.
Another potential application of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is in the treatment of neurological disorders. Histone deacetylases and lysine demethylases have been implicated in the development of several neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the potential of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one as a therapeutic agent for these disorders.
Conclusion
In conclusion, 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It inhibits the activity of enzymes involved in epigenetic regulation and has been shown to exhibit potent anti-tumor activity in preclinical studies. Further research is needed to determine the optimal dosing and administration of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one in combination with chemotherapy and radiation therapy, as well as its potential as a therapeutic agent for neurological disorders.
Synthesis Methods
The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one involves the reaction of 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with bromine and propargylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained after purification through column chromatography or recrystallization. The synthesis of 1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one is a multi-step process that requires expertise in organic chemistry.
properties
IUPAC Name |
1-(5-bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-9(12)11-5-4-7(2)8(10)6-11/h3H,1,4-6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLVWWPWGSFCOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(CC1)C(=O)C=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methyl-3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/no-structure.png)
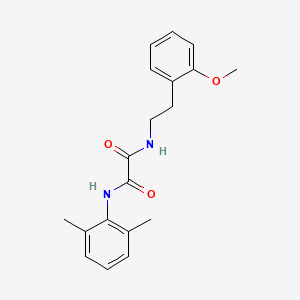
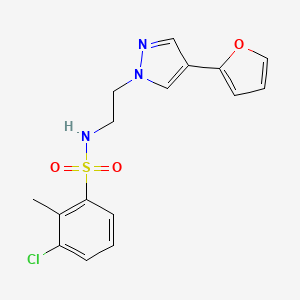

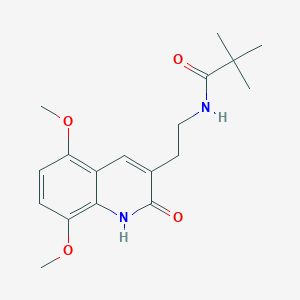
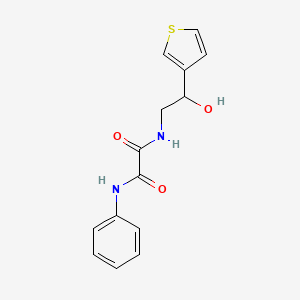
![1-[1-[3-(4-Methoxyphenoxy)propyl]benzimidazol-2-yl]ethanol](/img/structure/B2362380.png)
![N-(1-Methyl-5-oxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2362381.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2362383.png)
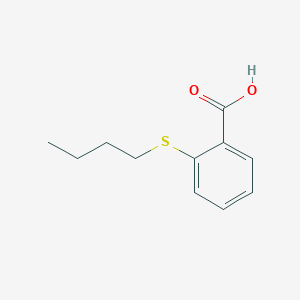
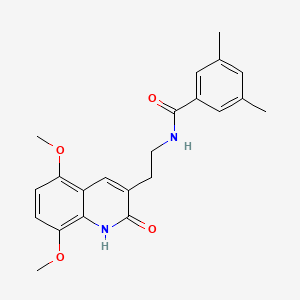
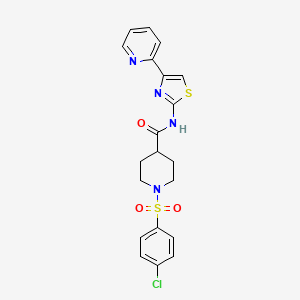
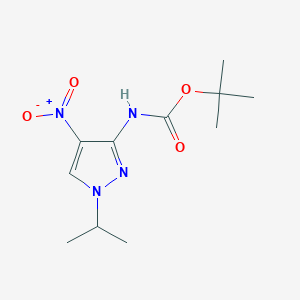
![2-(benzo[d]oxazol-2-ylthio)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2362391.png)